molecular formula C10H21ClN2 B13231771 1-Cyclohexylpyrrolidin-3-amine hydrochloride CAS No. 1955541-00-0

1-Cyclohexylpyrrolidin-3-amine hydrochloride

Cat. No.: B13231771
CAS No.: 1955541-00-0
M. Wt: 204.74 g/mol
InChI Key: AHCDSBWUHPRVPG-UHFFFAOYSA-N
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Description

1-Cyclohexylpyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C10H21ClN2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylpyrrolidin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Cyclohexylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a similar structure but lacking the cyclohexyl group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the pyrrolidine ring.

    N-Methylpyrrolidine: Another derivative of pyrrolidine with different substituents.

Uniqueness: 1-Cyclohexylpyrrolidin-3-amine hydrochloride is unique due to its combined structural features of both cyclohexyl and pyrrolidine moieties. This unique structure imparts specific chemical and biological properties that are not observed in its simpler analogs.

Properties

CAS No.

1955541-00-0

Molecular Formula

C10H21ClN2

Molecular Weight

204.74 g/mol

IUPAC Name

1-cyclohexylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C10H20N2.ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;/h9-10H,1-8,11H2;1H

InChI Key

AHCDSBWUHPRVPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCC(C2)N.Cl

Origin of Product

United States

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